molecular formula C21H20FN5O3S B2830647 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1021130-93-7

4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2830647
CAS No.: 1021130-93-7
M. Wt: 441.48
InChI Key: UKBNVSAODIEWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine moiety, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a pyridazinone ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a pyridazinone ring, and a benzenesulfonamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Compounds similar to 4-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA) isozymes, including cytosolic and tumor-associated enzymes. These studies have identified potent inhibitors that may have applications in treating conditions associated with dysregulated CA activity, such as tumor growth and edema (Congiu et al., 2015).

Glucan Synthase Inhibitors

Research into pyridazinone derivatives has led to the identification of compounds that inhibit β-1,3-glucan synthase, an enzyme critical for the cell wall synthesis of fungi. This suggests potential applications in developing antifungal agents, particularly against Candida species, offering a strategy for treating fungal infections (Ting et al., 2011).

Antioxidant and Enzyme Inhibition

A series of benzenesulfonamides incorporating triazine motifs has been investigated for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders, indicating potential therapeutic applications of these compounds in treating such conditions (Lolak et al., 2020).

Antimicrobial Activity

Novel sulfonamide compounds, including those similar to this compound, have been synthesized and tested for their antimicrobial properties. These studies have identified compounds with significant activity against various microbial strains, suggesting the potential for developing new antimicrobial agents (Desai et al., 2016).

Antiviral Research

Research into sulfonamide derivatives has also extended into the antiviral domain, exploring the potential of these compounds in treating viral infections. This includes the study of novel sulfonamides as inhibitors of enzymes or processes essential for viral replication, indicating potential applications in antiviral therapy (De Clercq, 2009).

Anticonvulsant Effects

Further studies have explored the anticonvulsant activity of benzenesulfonamide derivatives, demonstrating the effectiveness of these compounds in protecting against seizures in animal models. This suggests potential applications in the development of new treatments for epilepsy and related seizure disorders (Mishra et al., 2017).

Properties

IUPAC Name

4-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O3S/c22-17-5-1-15(2-6-17)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)16-3-7-18(8-4-16)31(23,29)30/h1-10H,11-14H2,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBNVSAODIEWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.